molecular formula C18H22N4O3 B2474773 N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900283-23-0

N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2474773
CAS RN: 900283-23-0
M. Wt: 342.399
InChI Key: IFVSBPXOUVSHCD-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been synthesized through various chemical reactions, indicating the versatility and potential for customization of these compounds for specific research applications. For example, a study discussed the synthesis of thiazolopyrimidines and thiazolodipyrimidines, showcasing the chemical reactivity and potential for generating diverse structures within this chemical class (Sherif et al., 1993).

Potential Biological Activities

  • Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives may have biological activities worth exploring. For instance, analogs related to the nucleoside antibiotics toyocamycin and sangivamycin showed activity against human cytomegalovirus and herpes simplex virus, highlighting the potential antiviral properties of compounds in this class (Renau et al., 1996).

Antimicrobial and Antifungal Applications

  • Some derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine and related compounds have been investigated for their antimicrobial and antifungal properties, suggesting possible applications in developing new antimicrobial agents. For example, novel chromone-pyrimidine coupled derivatives synthesized using ionic liquids showed in vitro antifungal and antibacterial activity, underscoring the potential of these compounds in antimicrobial research (Tiwari et al., 2018).

Analgesic Properties

  • Modifications to the pyridine moiety in related compounds have been explored to enhance analgesic properties, indicating that structural modifications in pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives could lead to potential analgesic agents (Ukrainets et al., 2015).

properties

IUPAC Name

N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-4-19-17(23)14-11-13-16(21(14)9-6-10-25-3)20-15-12(2)7-5-8-22(15)18(13)24/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSBPXOUVSHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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